8-Cyano-4-hydroxy-quinoline-2-carboxylic acid
CAS No.: 495409-74-0
Cat. No.: VC2863939
Molecular Formula: C11H6N2O3
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 495409-74-0 |
---|---|
Molecular Formula | C11H6N2O3 |
Molecular Weight | 214.18 g/mol |
IUPAC Name | 8-cyano-4-oxo-1H-quinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-9(14)4-8(11(15)16)13-10(6)7/h1-4H,(H,13,14)(H,15,16) |
Standard InChI Key | GWGAVUZLKUMIHT-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N |
Canonical SMILES | C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N |
Introduction
Chemical Identification and Structure
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid is identified by the CAS registry number 495409-74-0 and possesses the molecular formula C11H6N2O3 . The structure comprises a quinoline core with three key functional groups: a cyano group at position 8, a hydroxyl group at position 4, and a carboxylic acid group at position 2. This unique combination of functional groups contributes to the compound's chemical reactivity and potential pharmaceutical applications.
The compound has several synonyms in scientific literature, including 8-Cyano-4-hydroxy-2-quinolinecarboxylic acid and 2-Quinolinecarboxylic acid, 8-cyano-4-hydroxy- . The systematic structural arrangement of functional groups around the quinoline core is essential for understanding its chemical behavior and potential biological activity. The presence of both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups makes this compound amphoteric in nature.
Structural Features
The quinoline backbone of the compound consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The hydroxyl group at position 4 can exist in tautomeric forms, potentially shifting between the hydroxy-quinoline and oxo-quinoline (or quinolone) structures, which influences its chemical behavior and reactivity. The cyano group at position 8 and the carboxylic acid group at position 2 further enhance the compound's chemical versatility and potential for derivatization.
Physical and Chemical Properties
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid possesses specific physical and chemical properties that determine its behavior in various environments and applications. These properties have been characterized through both experimental measurements and computational predictions.
Property | Value | Method |
---|---|---|
Molecular Weight | 214.18 g/mol | Calculated |
Boiling Point | 515.3±50.0 °C | Predicted |
Density | 1.58±0.1 g/cm³ | Predicted |
pKa | 3.37±0.40 | Predicted |
These properties, particularly the high boiling point and moderate density, are consistent with the compound's molecular structure and functional groups . The relatively low pKa value indicates the acidic nature of the compound, which is expected due to the presence of the carboxylic acid group.
Chemical Reactivity
The chemical reactivity of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid is primarily determined by its functional groups. The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, as evidenced by the existence of its methyl ester derivative . The hydroxyl group at position 4 can undergo substitution or derivatization reactions, while the cyano group at position 8 provides opportunities for further transformations, such as hydrolysis to an amide or carboxylic acid.
The compound's amphoteric nature, arising from the presence of both acidic and basic functional groups, allows it to react with both acids and bases, potentially forming various salts depending on the pH of the environment. This property can be particularly significant for its solubility in different solvents and its behavior in biological systems.
Related Compounds and Derivatives
Several compounds structurally related to 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid appear in the search results, providing additional context for understanding its properties and potential applications.
Methyl Ester Derivative
The methyl ester of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid (methyl 8-cyano-4-hydroxy-quinoline-2-carboxylate or 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester) is identified with CAS number 495407-19-7 . This derivative has a molecular formula of C12H8N2O3 and a molecular weight of 228.20 g/mol. The esterification of the carboxylic acid group potentially modifies properties such as solubility, bioavailability, and reactivity, making this derivative potentially useful for different applications than the parent compound.
8-Hydroxyquinoline-2-Carboxylic Acid
8-Hydroxyquinoline-2-carboxylic acid (8-HQA) is structurally similar to 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid but lacks the cyano group at position 8 and has the hydroxyl group at position 8 instead of position 4. According to the search results, 8-HQA has been found in high concentrations in the gut of Noctuid larvae and has shown promise as a selective inhibitor of fructose 1,6-bisphosphate aldolase (II FBA) . This enzyme is essential in various bacteria, including Mycobacterium tuberculosis, making 8-HQA a potential anti-tuberculosis drug candidate.
The structural similarities between 8-HQA and 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid suggest the latter might also possess interesting biological activities, although the different positioning of functional groups would likely result in distinct biological properties.
Additional Derivatives
The patent information mentions other quinoline derivatives, including:
-
6-bromo-8-cyano-4-hydroxy-quinoline-2-carboxylic acid
-
8-cyano-4-hydroxy-6-phenyl-quinoline-2-carboxylic acid
These compounds represent structural variations of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid with additional substitutions at position 6, suggesting a family of related compounds with potentially diverse properties and applications.
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